N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core linked to a 3,4-dimethoxyphenyl group at position 3 and a thioacetamide bridge connecting to a 3,4-dichlorophenyl acetamide moiety.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O3S/c1-30-16-6-3-12(9-17(16)31-2)21-26-25-18-7-8-20(27-28(18)21)32-11-19(29)24-13-4-5-14(22)15(23)10-13/h3-10H,11H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEICWIQEPBYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression.
- Antioxidant Properties : It exhibits antioxidant activity which may contribute to its protective effects against oxidative stress-related diseases.
- Anticancer Activity : Several studies have highlighted its potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the cytotoxic effects of the compound against various cancer cell lines. The results indicated significant activity against colon and breast cancer cells with IC50 values suggesting potent efficacy (IC50 = 6.2 μM for HCT-116 and 27.3 μM for T47D) .
- COX-II Inhibition : Another research highlighted the compound's selective inhibition of COX-II, an enzyme associated with inflammation and pain. The compound showed an IC50 value of 0.011 μM, making it significantly more potent than existing COX-II inhibitors like Rofecoxib .
- Mechanistic Insights : The biological activities were linked to its structural components, particularly the triazole moiety which has been associated with various pharmacological effects including anticancer and anti-inflammatory properties .
Scientific Research Applications
Medicinal Chemistry
N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has shown promise in various pharmacological studies:
- Anti-Cancer Activity : Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against multiple cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
This suggests that modifications in the triazole structure can lead to enhanced anti-cancer activity .
- Anti-inflammatory Properties : The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been studied through molecular docking simulations. These studies suggest its potential as a 5-lipoxygenase inhibitor .
Biological Studies
The compound's structural features make it suitable for studying enzyme interactions and protein binding. Its unique chemical properties allow researchers to explore its effects on various biological targets:
- Enzyme Inhibition : The interaction of the triazole moiety with biological targets may lead to the modulation of enzyme activities, which is critical for drug development.
Materials Science
In addition to its biological applications, this compound serves as a building block in synthesizing more complex molecules. Its stability and reactivity make it useful in developing advanced materials with unique properties.
Case Studies
Several studies have been conducted to evaluate the efficacy and mechanisms of action of this compound:
- Study on Anti-Cancer Properties : A recent investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The study concluded that structural modifications could enhance its anti-cancer properties significantly.
- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with specific enzymes involved in inflammatory responses. These findings suggest avenues for further optimization and development as a therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and functional groups. Below is a detailed analysis:
Triazolopyridazine Derivatives with Varied Aromatic Substituents
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) :
This analog replaces the 3,4-dimethoxyphenyl group with a 4-chlorophenyl substituent. The chlorine atom increases lipophilicity (predicted logP ~2.8 vs. ~3.5 for the target compound) but reduces electron density compared to methoxy groups. The absence of the dichlorophenyl acetamide tail may limit steric bulk and hydrogen-bonding capacity .- However, the lack of a dichlorophenyl acetamide moiety reduces hydrophobicity and steric complexity compared to the target compound .
Thiazole-Based Acetamide Derivatives
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
This compound features a thiazole ring instead of triazolopyridazine. Crystallographic data shows a 61.8° twist between the dichlorophenyl and thiazole rings, suggesting conformational flexibility absent in the rigid triazolopyridazine core of the target compound. The thiazole’s smaller size may reduce aromatic stacking but improve solubility .
PROTAC and Thioacetamide-Containing Analogs
- AP-PROTAC-1 () :
While structurally distinct, this PROTAC molecule shares a thioacetamide linkage. The sulfur atom in both compounds may act as a hydrogen-bond acceptor or participate in redox reactions. However, the PROTAC’s larger size and E3 ligase-targeting moiety highlight differences in pharmacokinetic and mechanistic profiles .
Physicochemical and Structural Data Comparison
The table below summarizes key properties of the target compound and analogs:
| Compound ID/Name | Core Structure | Key Substituents | Molecular Weight | Predicted logP | Notable Features |
|---|---|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazin | 3,4-dimethoxyphenyl, 3,4-dichlorophenyl | ~500 | ~3.5 | High rigidity, balanced electronic effects |
| 894037-84-4 | Triazolo[4,3-b]pyridazin | 4-chlorophenyl, acetamide | ~350 | ~2.8 | Lower steric bulk, electron-withdrawing |
| 894049-45-7 | Triazolo[4,3-b]pyridazin | 4-methoxyphenyl, acetamide | ~360 | ~2.5 | Enhanced electron density, moderate logP |
| 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Thiazole | 3,4-dichlorophenyl, thiazole | ~300 | ~3.0 | Conformational flexibility, smaller size |
NMR and Spectroscopic Insights
Chemical Shift Trends () : NMR analysis of similar triazolopyridazine derivatives reveals that substituents at positions 3 and 6 cause distinct chemical shifts in regions A (protons 39–44) and B (protons 29–36). For the target compound, the 3,4-dimethoxyphenyl group is expected to downfield-shift nearby protons due to electron donation, while the dichlorophenyl moiety may upfield-shift adjacent protons via electron withdrawal .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
Methodological Answer:
- Key Steps :
- Core Scaffold Assembly : Synthesize the [1,2,4]triazolo[4,3-b]pyridazine ring via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors (e.g., pyridazine-3(2H)-thione derivatives) under reflux conditions .
- Thioacetamide Linkage : Introduce the thioether group using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base to facilitate thiol-acetamide bond formation .
- Substituent Functionalization : Optimize reaction conditions (e.g., solvent polarity, temperature) to attach the 3,4-dichlorophenyl and 3,4-dimethoxyphenyl groups. Methanol/acetone mixtures (1:1) are effective for crystallization .
- Yield Optimization :
Q. Table 1: Example Synthetic Conditions
Q. How can researchers confirm the molecular structure and purity of the compound?
Methodological Answer:
Q. What experimental approaches assess solubility and stability under laboratory conditions?
Methodological Answer:
- Solubility Profiling :
- Stability Studies :
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?
Methodological Answer:
- Substituent Variation :
- Biological Assays :
Q. What computational strategies predict target interactions and pharmacokinetic properties?
Methodological Answer:
- Molecular Modeling :
- ADMET Prediction :
- Employ SwissADME or QikProp to estimate logP (target 3–4), CNS permeability, and CYP450 inhibition risks .
Q. How to resolve contradictions in biological activity data across in vitro and in vivo studies?
Methodological Answer:
- Data Reconciliation Workflow :
- Assay Validation : Verify in vitro protocols (e.g., cell line authenticity, ATP levels in viability assays) to rule out false positives .
- Dose-Response Alignment : Normalize in vivo dosing (mg/kg) to in vitro IC using allometric scaling .
- Orthogonal Models : Replicate findings in 3D organoids or primary cells to confirm target engagement .
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from independent studies and identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
